molecular formula C11H17N3O3 B6628539 (2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid

(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid

Cat. No.: B6628539
M. Wt: 239.27 g/mol
InChI Key: PBCVEWQQSDOWSK-CBAPKCEASA-N
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Description

(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid is a complex organic compound that features both an imidazole ring and an amino acid structure

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-7(2)9(11(16)17)13-10(15)8-5-12-6-14(8)3/h5-7,9H,4H2,1-3H3,(H,13,15)(H,16,17)/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCVEWQQSDOWSK-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid typically involves the formation of the imidazole ring followed by the incorporation of the amino acid moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then further functionalized . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the carbonyl group results in the corresponding alcohol .

Scientific Research Applications

(2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical processes. The amino acid moiety allows the compound to interact with proteins and other biomolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing amino acids and derivatives, such as:

Uniqueness

What sets (2S,3S)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]pentanoic acid apart is its specific substitution pattern on the imidazole ring and the presence of the methyl group on the amino acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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